Pritelivir

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

Pritelivir functions by inhibiting the helicase-primase complex of the herpes virus. This complex is essential for viral replication as it unwinds viral DNA and primes it for the synthesis of new viral proteins. By inhibiting this complex, Pritelivir disrupts the virus's ability to replicate, hindering the spread of the infection [].

In Vitro Studies

In vitro studies have shown that Pritelivir possesses a broad spectrum of activity against HSV-1 and HSV-2 strains, including those resistant to acyclovir, the current mainstay treatment for herpes infections []. These studies suggest that Pritelivir could be a valuable therapeutic option for individuals with acyclovir-resistant herpes infections.

Clinical Trials

Pritelivir has undergone clinical trials to assess its safety and efficacy in treating various herpes infections. Phase II clinical trials have demonstrated that Pritelivir is safe and well-tolerated, with a favorable side effect profile compared to acyclovir []. Additionally, these trials showed Pritelivir to be effective in reducing the duration and severity of herpes outbreaks.

Pritelivir is a novel antiviral compound primarily developed for the treatment of herpes simplex virus infections, particularly in immunocompromised patients. It belongs to a new class of drugs known as helicase-primase inhibitors, designed to target the helicase-primase complex essential for viral DNA replication. Pritelivir has shown efficacy against both herpes simplex virus type 1 and type 2, making it a significant candidate in the ongoing search for effective treatments against drug-resistant strains of these viruses .

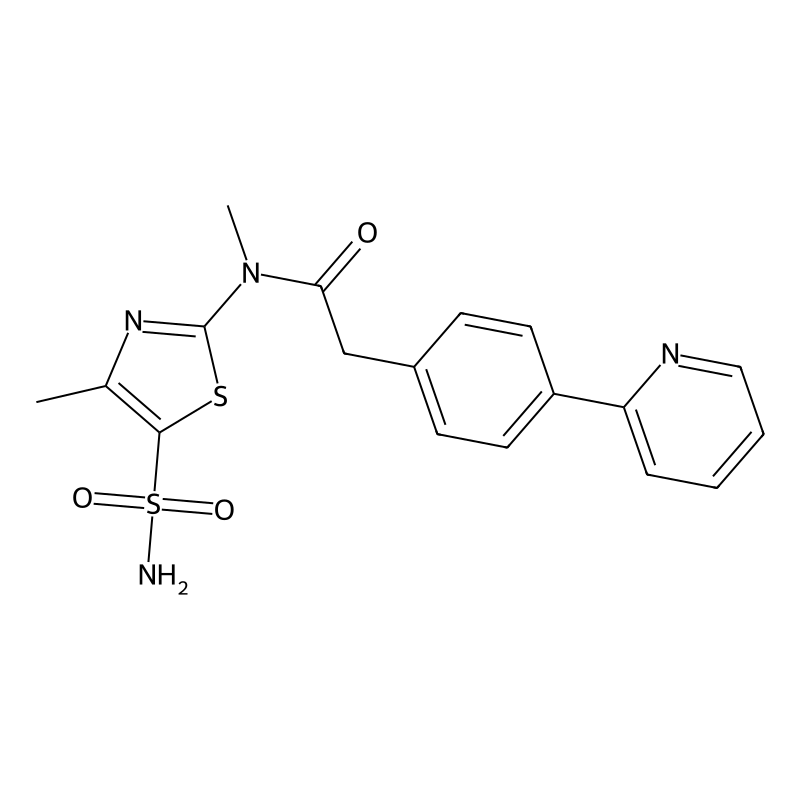

- Cyclization: The initial step involves the reaction of chloroacetone with potassium thiocyanide to produce an intermediate ketone, which is then cyclized to form a thiazole ring.

- Chlorosulfonylation: This step introduces a sulfonyl chloride group, crucial for forming the sulfonamide moiety.

- Amide coupling: The final product is synthesized through amide coupling between thiazolyl sulfonamide and diaryl acetic acid derivatives .

Pritelivir exhibits potent antiviral activity by inhibiting the helicase-primase complex, which is critical for the replication of herpes simplex viruses. Unlike traditional antiviral drugs that target viral DNA polymerase, pritelivir does not require activation by viral enzymes, making it effective against strains resistant to nucleoside analogues like acyclovir . Its mechanism allows it to suppress early and late gene expression in the viral replication cycle, leading to reduced viral load and improved patient outcomes in clinical settings .

The synthesis of pritelivir employs several steps that emphasize efficiency and sustainability. Key methods include:

- Synthesis of Thiazolyl Sulfonamide Reagents: Starting from chloroacetone and potassium thiocyanide, followed by cyclization and chlorosulfonylation.

- Preparation of Diaryl Acetic Acids: Involves palladium-catalyzed coupling reactions with organometallic intermediates.

- Final Amide Coupling: Combining the thiazolyl sulfonamides with diaryl acetic acids to yield pritelivir .

These methods are designed to optimize yield while minimizing environmental impact.

Pritelivir is primarily being evaluated for its use in treating herpes simplex virus infections, especially in patients who are immunocompromised or have developed resistance to standard therapies like acyclovir. Clinical trials are ongoing to assess its efficacy in preventing genital herpes outbreaks and managing severe cases in vulnerable populations . The compound has received fast track designation from the FDA due to its potential benefits over existing treatments.

Interaction studies have shown that pritelivir may affect the therapeutic efficacy of certain vaccines and other medications. For instance, its use can decrease the effectiveness of vaccines such as those for anthrax and Bacillus Calmette-Guerin. This highlights the need for careful consideration when co-administering pritelivir with other therapeutic agents .

Pritelivir is part of a broader class of antiviral agents targeting herpes simplex viruses. Here are some similar compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Acyclovir | Nucleoside analogue targeting DNA polymerase | First-line treatment for HSV infections |

| Valacyclovir | Prodrug of acyclovir | Improved bioavailability |

| Foscarnet | Pyrophosphate analogue | Effective against acyclovir-resistant strains |

| Ganciclovir | Nucleoside analogue | Primarily used for cytomegalovirus |

Pritelivir stands out due to its unique mechanism as a helicase-primase inhibitor, offering an alternative treatment pathway that does not rely on viral DNA polymerase activity. This characteristic allows it to remain effective even against strains that have developed resistance to traditional nucleoside analogues .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

Kleymann, G., Fischer, R., Betz, U.A., et al. New helicase-primase inhibitors as drug candidates for the treatment of herpes simplex disease. Nat. Med. 8(4), 392-398 (2002).

Betz, U.A., Fischer, R., Kleymann, G., et al. Potent in vivo antiviral activity of the herpes simplex virus primase-helicase inhibitor BAY 57-1293. Antimicrob. Agents Chemother. 46(6), 1766-1772 (2002).

Wozniak, M.A., Frost, A.L., and Itzhaki, R.F. The helicase-primase inhibitor BAY 57-1293 reduces the Alzheimer’s disease-related molecules induced by herpes simplex virus type 1. Antiviral Res. 99(3), 401-404 (2013).

Ligat G, et al. Identification of Amino Acids Essential for Viral Replication in the HCMV Helicase-PrimaseComplex. Front Microbiol. 2018 Oct 23;9:2483.

Wald A, et al. Helicase-primase inhibitor Pritelivir for HSV-2 infection. N Engl J Med. 2014 Jan 16;370(3):201-10.

Quenelle DC, et al. Efficacy of pritelivir and acyclovir in the treatment of herpes simplex virus infections in a mouse model of herpes simplex encephalitis. Antiviral Res. 2018 Jan;149:1-6.